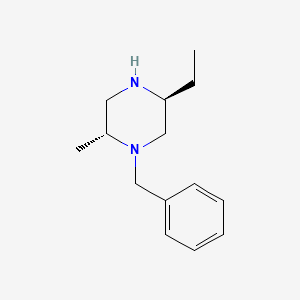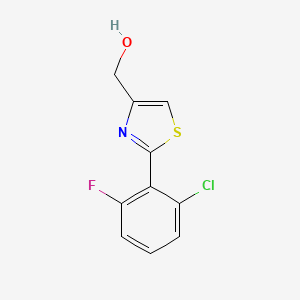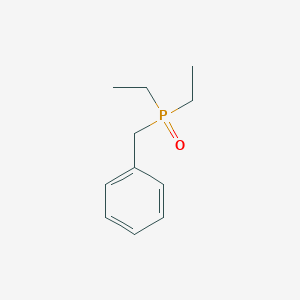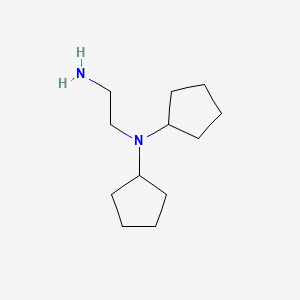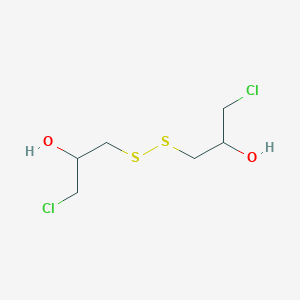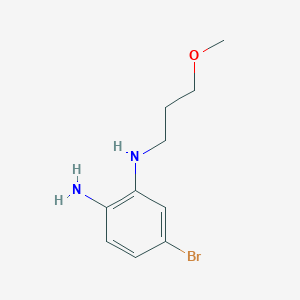
5-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine
描述
5-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine is an organic compound with the molecular formula C10H15BrN2O It is a derivative of benzene, featuring a bromine atom at the 4-position and a 3-methoxypropyl group attached to one of the nitrogen atoms in the benzene-1,2-diamine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine typically involves a multi-step process. One common method includes:
Alkylation: The attachment of the 3-methoxypropyl group to one of the nitrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
5-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
科学研究应用
5-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and the methoxypropyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine
- 3-bromo-1-N-methylbenzene-1,2-diamine
- 4-bromo-2-methoxybenzene-1,2-diamine
Uniqueness
5-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine is unique due to the specific positioning of the bromine atom and the methoxypropyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C10H15BrN2O |
|---|---|
分子量 |
259.14 g/mol |
IUPAC 名称 |
4-bromo-2-N-(3-methoxypropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H15BrN2O/c1-14-6-2-5-13-10-7-8(11)3-4-9(10)12/h3-4,7,13H,2,5-6,12H2,1H3 |
InChI 键 |
ORHYZXYDEJCEKJ-UHFFFAOYSA-N |
规范 SMILES |
COCCCNC1=C(C=CC(=C1)Br)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
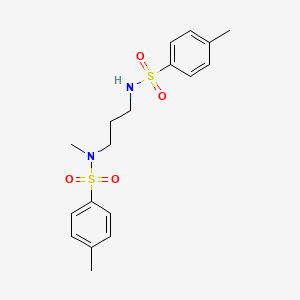
![6-Nitro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B8625226.png)
![[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)-2-methylphenyl]cyanamide](/img/structure/B8625241.png)
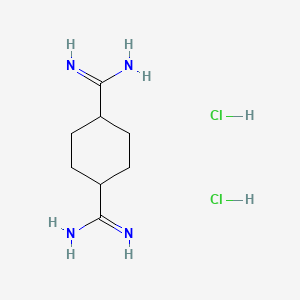
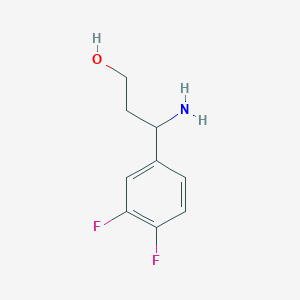
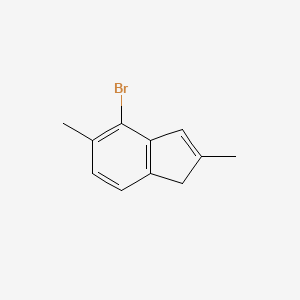
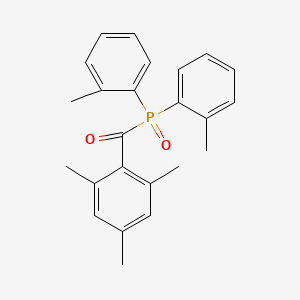
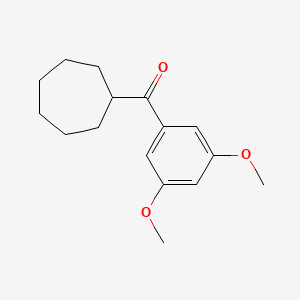
![1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)ethanone](/img/structure/B8625305.png)
